molecular formula C16H11I2N3O6S B13808961 3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid

3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13808961
M. Wt: 627.2 g/mol
InChI Key: KBSOGCRSLHHXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of multiple functional groups, including iodine atoms, a methoxy group, a nitro group, and a carbamothioylamino group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a benzoic acid derivative, followed by the introduction of the methoxy and nitro groups through electrophilic aromatic substitution reactions. The final step involves the formation of the carbamothioylamino group via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the iodine atoms can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows the compound to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodo-2-hydroxybenzoic acid: Similar in structure but lacks the methoxy and nitro groups.

    2-Hydroxy-3,5-diiodobenzoic acid: Another similar compound with different functional groups.

Uniqueness

The uniqueness of 3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific applications, as it can undergo a wide range of chemical reactions and interact with different molecular targets.

Properties

Molecular Formula

C16H11I2N3O6S

Molecular Weight

627.2 g/mol

IUPAC Name

3,5-diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H11I2N3O6S/c1-27-12-3-2-7(4-11(12)21(25)26)14(22)20-16(28)19-13-9(15(23)24)5-8(17)6-10(13)18/h2-6H,1H3,(H,23,24)(H2,19,20,22,28)

InChI Key

KBSOGCRSLHHXBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.